molecular formula C27H25BrN2O3 B5113251 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5113251
M. Wt: 505.4 g/mol
InChI Key: ZWDJBEVMVWMRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused benzodiazepine core. This structure features:

  • Position 3: A 4-methoxyphenyl substituent, contributing to lipophilicity and influencing molecular conformation via para-substitution.

Properties

IUPAC Name

6-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN2O3/c1-32-19-10-7-16(8-11-19)17-13-23-26(24(31)14-17)27(20-15-18(28)9-12-25(20)33-2)30-22-6-4-3-5-21(22)29-23/h3-12,15,17,27,29-30H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDJBEVMVWMRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)Br)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities reported in recent literature.

Structural Characteristics

The molecular formula of the compound is C27H25BrN2O3C_{27}H_{25}BrN_{2}O_{3}, with a molecular weight of approximately 505.41 g/mol. The compound features a dibenzo diazepine core structure that may confer specific biological properties.

PropertyValue
Molecular FormulaC27H25BrN2O3
Molecular Weight505.41 g/mol
InChIInChI=1S/C27H25BrN2O3
InChIKeyZWDJBEVMVWMRJZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include bromination and methoxylation processes. Specific methodologies are often proprietary or unpublished; however, general synthetic routes include the use of diazepine derivatives and selective substitutions to introduce the bromine and methoxy groups.

Antioxidant Properties

Compounds with similar structures have demonstrated notable antioxidant activities. These activities are often assessed using assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation. The presence of methoxy groups in the structure can enhance electron donation capabilities, contributing to antioxidant effects .

Anti-melanogenic Activity

Recent research indicates that derivatives of related benzodiazepine compounds exhibit significant anti-melanogenic properties by inhibiting tyrosinase activity. For example, certain derivatives demonstrated competitive inhibition against mushroom tyrosinase, which is crucial in melanin synthesis . While specific data on the target compound's activity is not available, its structural features suggest potential efficacy in this area.

Case Studies

  • Antimicrobial Efficacy : A study on similar dibenzo diazepine derivatives showed effectiveness against E. coli at concentrations as low as 1 mM using disc diffusion methods .
  • Tyrosinase Inhibition : Compounds structurally related to 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one were found to be more potent than kojic acid in inhibiting tyrosinase activity . This suggests that further investigation into this compound could yield similar results.

Scientific Research Applications

The compound 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, neuropharmacology, and material science.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its molecular framework is similar to known pharmacological agents that target neurotransmitter systems.

Case Studies

  • Neuropharmacological Activity : Research indicates that compounds with dibenzo[1,4]diazepine structures exhibit anxiolytic and sedative properties. The presence of bromine and methoxy groups may enhance these effects by modulating receptor interactions.
  • Anticancer Properties : Some derivatives of dibenzo[1,4]diazepines have shown promise in inhibiting cancer cell proliferation. Investigations into this compound could reveal similar anticancer activities.

Neuropharmacology

This compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors.

Research Findings

  • A study published in the Journal of Medicinal Chemistry indicated that modifications in the phenyl groups can significantly alter receptor affinity and selectivity. The presence of the bromo and methoxy groups is hypothesized to enhance binding affinity to specific receptors involved in mood regulation.

Material Science

The unique structural features of this compound may allow it to function as a precursor for novel materials.

Potential Uses

  • Organic Electronics : The electronic properties of the compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Polymer Chemistry : The compound could serve as a building block for synthesizing polymers with specific thermal or mechanical properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound ID (CAS/Reference) Substituent at Position 11 Substituent at Position 3 Molecular Weight (g/mol) Notable Features References
Target Compound (Hypothetical) 5-Bromo-2-methoxyphenyl 4-Methoxyphenyl ~480 (estimated) Balanced lipophilicity; bromine at C5 N/A
312622-32-5 2-Bromophenyl 4-Methoxyphenyl 475.38 Bromine at C2; lower steric hindrance
296247-41-1 3-Bromo-4-hydroxy-5-methoxyphenyl 4-Chlorophenyl 525.82 Hydroxy group enhances solubility
353477-62-0 4-Bromobenzoyl + 3,4-dimethoxyphenyl 3,3-Dimethyl 561.47 Acylated side chain; increased complexity
347352-75-4 6-Chloro-4-oxochromen-3-yl 3,4-Dimethoxyphenyl ~525 (estimated) Chromenone fusion; electron-withdrawing Cl
355000-97-4 3-(Benzyloxy)-4-methoxyphenyl 3,3-Dimethyl + Acetyl group 496.60 Benzyloxy group for prodrug potential

Key Comparative Insights

Halogen Substituents

  • Bromine Position : The target compound’s 5-bromo-2-methoxyphenyl group contrasts with 312622-32-5 (2-bromo) and 296247-41-1 (3-bromo). Bromine at C5 (target) may enhance π-stacking in hydrophobic pockets compared to ortho-substituted analogs .
  • Chlorine vs.

Methoxy and Hydroxy Groups

  • The 4-methoxyphenyl group at Position 3 (target) is common in analogs (e.g., 312622-32-5), promoting moderate lipophilicity (clogP ~3.5). In contrast, 296247-41-1’s 4-chlorophenyl increases hydrophobicity (clogP ~4.2) .
  • Hydroxy groups (e.g., 296247-41-1) improve aqueous solubility but may reduce metabolic stability due to phase II conjugation .

Conformational Modifications

  • Hydrogenation: All compounds feature a hexahydro-diazepine core, reducing aromaticity and enhancing flexibility compared to non-hydrogenated analogs.
  • Crystal Packing: highlights monoclinic packing (P21/c space group) for 11-(4-methoxyphenyl)-3,3-dimethyl derivatives, suggesting substituents at Position 3 influence solid-state interactions .

Functional Group Additions

  • Acylation : 353477-62-0’s 4-bromobenzoyl group introduces a ketone, enabling covalent binding or prodrug strategies .
  • Benzyloxy Groups : 355000-97-4’s benzyloxy substituent offers a site for enzymatic cleavage, useful in targeted drug delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.